molecular formula C15H12F2N6O B2715649 1-(2-fluorophenyl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea CAS No. 920485-36-5

1-(2-fluorophenyl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea

Cat. No.: B2715649
CAS No.: 920485-36-5
M. Wt: 330.299
InChI Key: ZJYBHFCKZDCBRW-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea is a synthetic organic compound characterized by the presence of fluorophenyl and tetrazolyl groups

Preparation Methods

The synthesis of 1-(2-fluorophenyl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea typically involves multi-step organic reactions. One common method involves the reaction of 2-fluoroaniline with isocyanates to form the urea linkage, followed by the introduction of the tetrazole moiety through cycloaddition reactions. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

1-(2-Fluorophenyl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorophenyl groups can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

    Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carbon dioxide.

Scientific Research Applications

1-(2-Fluorophenyl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: The compound’s structural properties make it suitable for use in the development of advanced materials, including polymers and coatings.

    Biological Studies: It is used in studies exploring its effects on cellular processes and its potential as a biochemical probe.

    Industrial Applications: The compound is explored for its use in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-(2-fluorophenyl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl and tetrazolyl groups contribute to its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating target proteins, leading to various physiological effects.

Comparison with Similar Compounds

1-(2-Fluorophenyl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea can be compared with other similar compounds, such as:

    1-(2-Fluorophenyl)-3-(phenylurea): Lacks the tetrazole moiety, which may result in different biological activity and chemical reactivity.

    1-(3-Fluorophenyl)-3-(phenylurea): Similar structure but with different substitution patterns, affecting its properties and applications.

    Tetrazole derivatives: Compounds containing the tetrazole group but with different substituents, leading to variations in their chemical and biological behavior.

Properties

IUPAC Name

1-(2-fluorophenyl)-3-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F2N6O/c16-10-4-3-5-11(8-10)23-14(20-21-22-23)9-18-15(24)19-13-7-2-1-6-12(13)17/h1-8H,9H2,(H2,18,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJYBHFCKZDCBRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)NCC2=NN=NN2C3=CC(=CC=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F2N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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